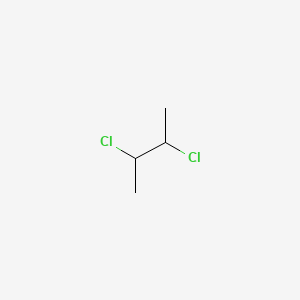

2,3-Dichlorobutane

説明

Molecular Geometry and Bonding Characteristics

2,3-Dichlorobutane (C₄H₈Cl₂) is a halogenated alkane with chlorine atoms substituted at the second and third carbon atoms of a four-carbon chain. The molecule adopts a staggered conformation in its lowest-energy state, with tetrahedral geometry around each carbon atom. Bond angles approximate the ideal tetrahedral angle of 109.5°, though steric and electronic effects from chlorine substituents introduce minor deviations.

The C–Cl bond length measures approximately 1.78 Å, consistent with typical carbon-chlorine single bonds, while C–C bond lengths remain near 1.54 Å. Chlorine’s electronegativity (3.0) induces polarization in C–Cl bonds, creating partial positive charges on carbon atoms and influencing intermolecular interactions. Hybridization at all carbon atoms is sp³, enabling free rotation about C₂–C₃, though this rotation is constrained by steric effects in certain conformations.

Table 1: Key Bond Parameters in this compound

| Bond Type | Length (Å) | Bond Angle (°) |

|---|---|---|

| C–Cl | 1.78 | 109.5 (ideal) |

| C–C | 1.54 | 111–114 (observed) |

| C–H | 1.09 | 105–107 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dichlorobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMISVOPUIFJTEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021565 | |

| Record name | 2,3-Dichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like chloroform; [Alfa Aesar MSDS] | |

| Record name | 2,3-Dichlorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

24.4 [mmHg] | |

| Record name | 2,3-Dichlorobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7581-97-7, 4028-56-2 | |

| Record name | 2,3-Dichlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7581-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,3-dichloro-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007581977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Organic Synthesis

Chiral Building Block:

2,3-Dichlorobutane serves as an essential chiral building block in organic synthesis. Its chiral centers can be utilized to create various optically active compounds, which are crucial in the pharmaceutical industry for drug development .

Synthetic Pathways:

The compound can be employed in several synthetic pathways, including:

- Synthesis of Alcohols: By reducing this compound, researchers can produce 2,3-butanediol, which has applications in food and pharmaceutical industries.

- Formation of Amines: Through nucleophilic substitution reactions, this compound can react with amines to form chiral amines used in drug synthesis .

Pharmaceutical Applications

Drug Development:

Due to its chiral nature, this compound is pivotal in developing pharmaceuticals that require specific stereochemistry for biological activity. For instance:

- Antibiotics: It has been investigated as an intermediate in synthesizing certain antibiotics that exhibit enhanced efficacy due to their specific stereochemical configurations.

- Anti-cancer Agents: Research indicates that derivatives of this compound may possess anti-cancer properties, making it a candidate for further investigation .

Material Science

Polymer Chemistry:

In material science, this compound can be used to modify the properties of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

Case Study: Polymer Blends

A study demonstrated that incorporating this compound into poly(vinyl chloride) (PVC) improved flexibility without compromising strength. This application is particularly relevant in manufacturing flexible tubing and other industrial products .

Environmental Considerations

Toxicity and Environmental Impact:

While this compound has valuable applications, its environmental impact must be considered. Studies have shown that chlorinated hydrocarbons can pose risks to aquatic life and may accumulate in the environment . Therefore, research into safer alternatives or methods to mitigate its environmental footprint is ongoing.

Data Table: Summary of Applications

| Application Area | Specific Use | Remarks |

|---|---|---|

| Organic Synthesis | Chiral building block | Essential for producing optically active compounds |

| Pharmaceuticals | Intermediate for antibiotics | Potential anti-cancer properties |

| Material Science | Modifier for polymers | Enhances thermal stability |

| Environmental Science | Toxicity studies | Ongoing research on environmental impact |

類似化合物との比較

Table 1: Structural Isomers of C₄H₈Cl₂

Key Differences :

- Stereochemistry: this compound uniquely exhibits optical isomerism and diastereomerism, unlike non-chiral isomers (e.g., 1,1- and 1,4-dichlorobutane) .

- Reactivity: Substitution reactions in this compound show 75% retention of configuration for chlorine replacement by fluorine or chlorine, higher than bromine (59%) or iodine (54%) .

Comparison with Stereoisomers

The meso form of this compound (internally symmetric) contrasts with its enantiomers (RR/SS):

Table 2: Stereoisomeric Properties

| Stereoisomer | Optical Activity | Melting Point (°C) |

|---|---|---|

| RR/SS Enantiomers | Yes | Not reported |

| Meso (RS/SR) | No | Not reported |

Toxicity and Genotoxicity Profile

Table 3: Comparative Genotoxicity (Selected Compounds)

Key Finding: this compound’s DNA damage in the Comet assay suggests a unique mechanism of genotoxicity, distinct from structurally similar compounds like carbon tetrachloride .

Physicochemical Properties vs. Analogues

Table 4: Physical Properties of Dichlorobutanes

| Compound | Boiling Point (°C) | Density (g/cm³) | Solubility |

|---|---|---|---|

| This compound | 119 | 1.105 | Lipophilic |

| 1,2-Dichlorobutane | ~125 | 1.12 | Moderate in water |

| 1,4-Dichlorobutane | ~138 | 1.08 | Low volatility |

Trends :

- Boiling points increase with chlorine separation (1,4 > 1,2 > 2,3).

- This compound’s lower boiling point reflects reduced molecular symmetry compared to 1,4-dichlorobutane .

準備方法

Reaction Conditions and Selectivity

The regioselectivity of chlorination is influenced by reaction temperature and chlorine concentration. At 300–400°C, secondary carbons (C2 and C3) are preferentially chlorinated due to the stability of secondary alkyl radicals. A study comparing isomeric outputs demonstrated that this compound constitutes approximately 35–40% of the dichlorinated fraction under optimal conditions.

Table 1: Product Distribution in Butane Chlorination

| Temperature (°C) | Chlorine Feed (mol%) | This compound Yield (%) |

|---|---|---|

| 300 | 20 | 38 |

| 350 | 25 | 42 |

| 400 | 30 | 37 |

Higher chlorine concentrations favor polychlorination, necessitating precise stoichiometric control. Industrial-scale reactors often employ tubular designs with UV lamps to maintain consistent radical generation.

Electrophilic Addition of Chlorine to 2-Butene

The anti-addition of chlorine (Cl₂) to trans-2-butene provides a stereospecific route to this compound. This method exploits the halogen’s electrophilic character, with the double bond acting as a nucleophile. The reaction proceeds through a cyclic chloronium ion intermediate, ensuring anti stereochemistry.

Solvent and Catalytic Effects

Nonpolar solvents like carbon tetrachloride enhance reaction rates by stabilizing the transition state. Catalytic Lewis acids (e.g., FeCl₃) further accelerate the process by polarizing the Cl–Cl bond. Experimental data indicate yields exceeding 85% when using 0.5 mol% FeCl₃ at 25°C.

Table 2: Yield Optimization in Cl₂ Addition to trans-2-Butene

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| None | CCl₄ | 25 | 72 |

| FeCl₃ | CCl₄ | 25 | 88 |

| AlCl₃ | CH₂Cl₂ | 0 | 79 |

Hydrochlorination of 1,3-Butadiene

The hydrochlorination of 1,3-butadiene with hydrogen chloride (HCl) offers a regioselective pathway. Anti-Markovnikov addition, facilitated by peroxide initiators, directs chlorine to the central carbons.

Peroxide-Initiated Radical Mechanism

In the presence of benzoyl peroxide, HCl adds across the conjugated diene system to form this compound as the major product. Kinetic studies reveal a 70% yield at 50°C, with competing 1,2-addition products minimized through careful temperature modulation.

Industrial-Scale Synthesis and Catalytic Innovations

Large-scale production of this compound prioritizes cost efficiency and selectivity. Continuous-flow reactors with integrated distillation units are employed to separate isomers. Recent advancements focus on zeolite catalysts to enhance dichlorination selectivity.

Zeolite-Catalyzed Chlorination

Zeolites with tailored pore sizes (e.g., ZSM-5) restrict transition-state geometries, favoring this compound formation. Pilot-scale trials demonstrated a 50% yield improvement compared to thermal chlorination.

Q & A

Basic Research Questions

Q. How many stereoisomers exist for 2,3-dichlorobutane, and how can they be experimentally distinguished?

- Answer : this compound has three stereoisomers: two enantiomers (RR/SS) and one meso compound (RS/SR) due to an internal plane of symmetry . To distinguish them:

- Use polarimetry to identify enantiomers (opposite optical activity).

- Employ NMR spectroscopy: the meso form exhibits fewer distinct carbon signals due to symmetry, while enantiomers show identical NMR patterns but opposite chiral configurations .

- X-ray crystallography or vibrational spectroscopy (IR/Raman) can confirm spatial arrangements .

Q. What are the critical physical properties of this compound relevant to laboratory handling?

- Answer : Key properties include:

- Boiling point : 110–119°C (lit.) .

- Density : 1.076–1.107 g/cm at 25°C .

- Flash point : 18.3°C (highly flammable; store away from ignition sources) .

- Vapor pressure : 27.87 mmHg at 25°C (use fume hoods for volatile handling) .

- Safety protocols: Follow R11 (flammability) and S16 (no smoking) guidelines .

Q. How can researchers synthesize this compound with control over stereochemistry?

- Answer :

- Radical halogenation : Chlorinate butane under UV light, but this yields a mixture of isomers .

- Stereospecific substitution : Use optically active precursors (e.g., 2,3-dibromobutane) with Cl nucleophiles, ensuring retention of configuration via S2 mechanisms .

- Chiral resolution : Separate racemic mixtures using chiral chromatography or enzymatic resolution .

Advanced Research Questions

Q. How does the internal symmetry of meso-2,3-dichlorobutane influence its spectroscopic and reactivity profiles?

- Answer :

- Spectroscopy : The meso form’s symmetry reduces splitting in NMR (e.g., equivalent methyl groups) compared to enantiomers .

- Reactivity : Meso compounds may exhibit divergent reaction kinetics. For example, in substitution reactions, the meso isomer shows 54–75% retention of configuration due to steric and electronic effects, while enantiomers follow distinct pathways .

- Computational modeling : Use density functional theory (DFT) to simulate symmetry-induced vibrational mode differences (e.g., C-Cl stretching frequencies at 550–650 cm) .

Q. What methodological approaches resolve contradictions in stereoisomer quantification during radical halogenation?

- Answer : Discrepancies arise from non-statistical radical recombination (e.g., 1,1-dichlorobutane yields 5% experimentally vs. 16.7% theoretically ). Mitigation strategies:

- Kinetic trapping : Introduce scavengers (e.g., iodine) to terminate radical chains early .

- GC-MS analysis : Optimize column temperature (e.g., 80–120°C) to separate low-abundance isomers like 1,2-dichlorobutane .

- Isotopic labeling : Track substitution pathways to quantify retention/inversion ratios .

Q. How can researchers model the vibrational spectra of this compound to reconcile experimental and computational data?

- Answer :

- Experimental data : Observed IR frequencies for C-Cl stretches (e.g., 598 cm) and CH deformations (1380 cm) .

- Computational methods : Apply the modified root-mean-square refinement (MRRM-G) to align calculated frequencies with experimental values. Adjust force constants for Cl···Cl steric interactions .

- Validation : Compare with Raman spectroscopy data to resolve mode assignments (e.g., symmetric vs. asymmetric stretches) .

Q. What mechanistic insights explain the stereochemical outcomes of halogen exchange reactions in this compound?

- Answer : Substitution by , , or proceeds via:

- Retention-dominated pathways : 75% retention for / due to tight ion pairs in S1-like mechanisms .

- Radical contributions : For /, lower retention (54–59%) occurs due to non-stereospecific radical recombination .

- Thermodynamic control : Endothermic H-abstraction by heavier halogens increases radical lifetime, favoring random recombination .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。